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Compound of Interest

Compound Name: 2,4,6-Tribromotoluene

Cat. No.: B109049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
tribromotoluene, a key intermediate in various chemical syntheses. The document details

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

the experimental protocols for their acquisition. This information is critical for the unambiguous

identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4,6-tribromotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2,4,6-tribromotoluene is not readily available in public

databases. The following data is based on established prediction models and should be used

as a reference. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 2,4,6-Tribromotoluene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 Singlet 2H H-3, H-5

~2.40 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Data for 2,4,6-Tribromotoluene

Chemical Shift (δ) ppm Carbon Type Assignment

~140.0 Quaternary C-1

~122.0 Quaternary C-2, C-6

~135.0 CH C-3, C-5

~120.0 Quaternary C-4

~23.0 CH₃ -CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 2,4,6-tribromotoluene is characterized by the following key

absorption bands.

Table 3: Key IR Absorption Bands for 2,4,6-Tribromotoluene

Wavenumber (cm⁻¹) Intensity Assignment

3000-2850 Medium C-H stretch (methyl)

1600-1450 Strong C=C stretch (aromatic)

850-800 Strong
C-H bend (aromatic, out-of-

plane)

800-600 Strong C-Br stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b109049?utm_src=pdf-body
https://www.benchchem.com/product/b109049?utm_src=pdf-body
https://www.benchchem.com/product/b109049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data is based on typical ranges for similar aromatic compounds and available information from

spectral databases. A graphical representation of the spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2,4,6-tribromotoluene results in a

characteristic fragmentation pattern that can be used for its identification.

Table 4: Key Mass Spectrometry Data for 2,4,6-Tribromotoluene

m/z Relative Intensity (%) Assignment

328, 330, 332, 334 High [M]⁺ (Molecular ion)

249, 251, 253 Medium [M-Br]⁺

170, 172 Medium [M-2Br]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) leads to the

characteristic isotopic pattern for bromine-containing fragments.[2]

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher.

Sample Preparation: A sample of 5-10 mg of 2,4,6-tribromotoluene is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane

(TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared sample is placed in a 5 mm NMR tube. For ¹H NMR, a

standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a
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proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain

spectrum. Phase and baseline corrections are applied to ensure accurate integration and

peak picking.

FTIR Spectroscopy
Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR)

spectrometer.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of finely ground 2,4,6-tribromotoluene is mixed with about 100-

200 mg of dry potassium bromide (KBr) powder.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument. A

background spectrum of a blank KBr pellet is recorded first and automatically subtracted

from the sample spectrum. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry
Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled

with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction: A small amount of the sample is introduced into the ion source. For GC-

MS, the sample is first vaporized and separated on a GC column. For a direct insertion

probe, the solid sample is heated to induce vaporization.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,4,6-Tribromotoluene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b109049#spectroscopic-data-for-2-4-6-
tribromotoluene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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